molecular formula C12H14O2 B15427290 4-(4-Hydroxyphenyl)hex-4-en-3-one CAS No. 96315-28-5

4-(4-Hydroxyphenyl)hex-4-en-3-one

カタログ番号: B15427290
CAS番号: 96315-28-5
分子量: 190.24 g/mol
InChIキー: HWDLHJQRKVYFGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Hydroxyphenyl)hex-4-en-3-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a hydroxyphenyl group and an enone system, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel therapeutic agents and to study structure-activity relationships. The enone functionality is a key moiety that can undergo various chemical transformations, facilitating its use in constructing diverse chemical libraries. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

特性

CAS番号

96315-28-5

分子式

C12H14O2

分子量

190.24 g/mol

IUPAC名

4-(4-hydroxyphenyl)hex-4-en-3-one

InChI

InChI=1S/C12H14O2/c1-3-11(12(14)4-2)9-5-7-10(13)8-6-9/h3,5-8,13H,4H2,1-2H3

InChIキー

HWDLHJQRKVYFGQ-UHFFFAOYSA-N

正規SMILES

CCC(=O)C(=CC)C1=CC=C(C=C1)O

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-(4-Hydroxyphenyl)hex-4-en-3-one and analogous compounds, focusing on molecular structure, functional groups, biological activity, and regulatory considerations.

Compound Name Structure & Functional Groups Key Properties & Applications References
4-(4-Hydroxyphenyl)hex-4-en-3-one Linear hexenone chain with hydroxyphenyl group; conjugated enone system DES degradation metabolite; potential role in environmental detoxification
4-(4-Hydroxyphenyl)butan-2-one Shorter butanone chain; lacks double bond Fragrance ingredient; regulated by IFRA with safety limits due to sensitization risks
N-(4-Hydroxyphenyl)retinamide Retinoid with hydroxyphenyl amide group; long aliphatic chain Anticancer agent (breast cancer prevention); lower hepatotoxicity vs. retinyl acetate
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid Amino acid derivative with hydroxyphenyl and carboxylic acid groups Pharmaceutical intermediate; improved solubility for drug formulations
4-Phenylcyclohex-3-en-1-one Cyclohexenone ring with phenyl group; conjugated enone Synthetic intermediate in organic chemistry; higher ring strain alters reactivity
6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one Branched heptenone chain with methyl-substituted hydroxyphenyl Research chemical; steric hindrance may slow metabolic degradation
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Isoflavone derivative with chromenone core and methoxy group Natural product (e.g., plant flavonoid); antioxidant properties due to aromatic conjugation

Structural and Functional Analysis

Chain Length and Unsaturation: The hexenone chain in 4-(4-Hydroxyphenyl)hex-4-en-3-one provides extended conjugation compared to 4-(4-Hydroxyphenyl)butan-2-one, enhancing UV absorption and reactivity in redox reactions . The cyclohexenone ring in 4-phenylcyclohex-3-en-1-one introduces ring strain, increasing susceptibility to nucleophilic attack compared to linear enones .

The methoxy group in the chromenone derivative () enhances electron donation, stabilizing free radicals and contributing to antioxidant activity .

Biological and Regulatory Implications :

  • 4-(4-Hydroxyphenyl)butan-2-one : IFRA safety limits reflect concerns about dermal sensitization, likely due to its smaller size and higher bioavailability .
  • N-(4-Hydroxyphenyl)retinamide : Its amide group and hydroxyphenyl moiety improve tissue specificity, minimizing liver toxicity while retaining anticancer efficacy .

Degradation Pathways: 4-(4-Hydroxyphenyl)hex-4-en-3-one is a terminal metabolite in DES degradation, suggesting it is less reactive than earlier intermediates like DESQ . In contrast, retinamide derivatives undergo hepatic metabolism to active retinoids, highlighting structural dependence on pharmacokinetics .

Q & A

Q. What are the key synthetic pathways for 4-(4-Hydroxyphenyl)hex-4-en-3-one, and how can reaction conditions be optimized?

The synthesis of 4-(4-Hydroxyphenyl)hex-4-en-3-one can be adapted from methods used for structurally similar ketones. For example, acid-catalyzed condensation (e.g., HBr or BF₃·Et₂O) between phenolic precursors and carbonyl compounds is a common approach . Optimization involves adjusting solvent polarity, temperature (e.g., reflux in acetonitrile at 80°C), and stoichiometry to favor enone formation. Monitoring via TLC or HPLC ensures reaction progression, while purification by column chromatography with gradients of ethyl acetate/hexane isolates the product .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-Hydroxyphenyl)hex-4-en-3-one?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the enone system (δ ~6–7 ppm for aromatic protons, δ ~2–3 ppm for methyl/methylene groups adjacent to the carbonyl) and hydroxyl group (broad singlet at δ ~5 ppm) .
  • FT-IR : For detecting C=O stretching (~1700 cm⁻¹) and O-H vibrations (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄O₂ at m/z 190.0994) .

Q. How can researchers ensure purity during isolation of 4-(4-Hydroxyphenyl)hex-4-en-3-one?

Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column with methanol/water mobile phases) effectively removes byproducts. System suitability tests, as outlined in pharmacopeial guidelines (e.g., pH-adjusted sodium acetate buffers), ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data for 4-(4-Hydroxyphenyl)hex-4-en-3-one be resolved?

Discrepancies often arise from tautomerism or solvent effects. Computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) validate experimental data. For crystallographic conflicts, refinement using SHELXL with high-resolution X-ray data resolves structural ambiguities, such as double-bond geometry or hydroxyl positioning .

Q. What strategies are recommended for designing bioactivity assays targeting 4-(4-Hydroxyphenyl)hex-4-en-3-one?

  • In vitro assays : Evaluate antimicrobial activity via broth microdilution (MIC determination against Gram-negative/-positive strains) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to assess therapeutic windows.
  • Mechanistic studies : Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase or bacterial efflux pumps .

Q. How can computational modeling predict the reactivity of 4-(4-Hydroxyphenyl)hex-4-en-3-one in nucleophilic additions?

DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., α,β-unsaturated carbonyl carbons). Solvent models (e.g., PCM for ethanol) simulate reaction environments. Transition-state optimization (e.g., with Gaussian 16) predicts activation barriers for Michael additions or Diels-Alder reactions .

Methodological Guidance

Q. What chromatographic methods are suitable for analyzing 4-(4-Hydroxyphenyl)hex-4-en-3-one in complex mixtures?

Reverse-phase HPLC (C18 column, 65:35 methanol/buffer at pH 4.6) achieves baseline separation. For GC-MS, derivatization (e.g., silylation of the hydroxyl group) enhances volatility. Validate methods using ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (RSD < 2%) .

Q. How should researchers address challenges in crystallizing 4-(4-Hydroxyphenyl)hex-4-en-3-one?

Slow evaporation from acetone/hexane mixtures promotes crystal growth. For stubborn cases, use seed crystals or switch to diffusion methods (e.g., vapor diffusion with diethyl ether). SHELXD or SHELXE can phase low-resolution data, while twin refinement in SHELXL handles twinned crystals .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope models. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For reproducibility, include triplicate measurements and ANOVA for inter-group comparisons .

Q. How should raw data from spectroscopic and crystallographic studies be documented?

  • NMR/IR : Include peak assignments, integration values, and coupling constants in supplementary materials.
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and validate with checkCIF.
  • Raw datasets : Archive in repositories like Zenodo or institutional databases for peer review .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。